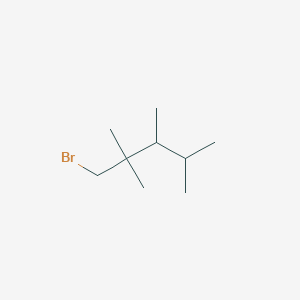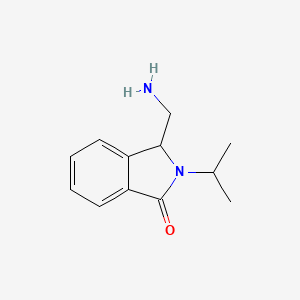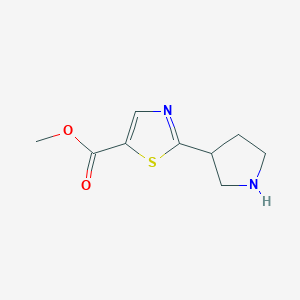
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorophenyl group attached to a piperidinone ring, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3,4-dichloroaniline with propionyl chloride to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the reaction of 3,4-dichloroaniline with phosgene, followed by treatment with dimethylamine. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
Uniqueness
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one stands out due to its unique piperidinone ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15Cl2NO2 |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15Cl2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)9-5-6-11(15)12(16)8-9/h5-6,8,10H,2-4,7H2,1H3 |
Clave InChI |
CKXGWAYOMWKHED-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)

![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)



![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)







